Benzenemethanamine, 4-methoxy-N-propyl-
Overview
Description
“Benzenemethanamine, 4-methoxy-N-propyl-” is a chemical compound with the molecular formula C11H17NO . It is also known by other names such as N-(4-Methoxybenzyl)propan-1-amine, N-[(4-methoxyphenyl)methyl]propan-1-amine, and (4-methoxybenzyl)propylamine .
Molecular Structure Analysis
The molecular weight of “Benzenemethanamine, 4-methoxy-N-propyl-” is 179.26 g/mol . The IUPAC name for this compound is N-[(4-methoxyphenyl)methyl]propan-1-amine . The InChI representation is InChI=1S/C11H17NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 .Physical and Chemical Properties Analysis
The computed properties of “Benzenemethanamine, 4-methoxy-N-propyl-” include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 . The exact mass is 179.131014166 g/mol, and the monoisotopic mass is also 179.131014166 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications
Pharmacological Properties and Clinical Use
The pharmacological properties and clinical use of "Benzenemethanamine, 4-methoxy-N-propyl-" have not been directly identified in the available literature. However, discussions on related compounds, such as metoclopramide, benzofuran derivatives, and methoxetamine, provide insights into the types of applications compounds with similar structures or functional groups might have.
Metoclopramide is a compound with clinical applications in gastro-intestinal diagnostics and treatments, including facilitating duodenal intubation and small intestine biopsy, reducing post-operative vomiting, and ameliorating some types of drug-induced vomiting. Its pharmacodynamic studies have established impacts on the motility of the gastro-intestinal tract, indicating a potential area of application for compounds with similar functional groups or mechanisms of action (Pinder et al., 2012).
Benzofuran derivatives have been highlighted for their antimicrobial properties, with some compounds being used in the treatment of skin diseases such as cancer or psoriasis. The structural features of benzofuran and its derivatives suggest potential for drug discovery and development in antimicrobial therapy, providing a model for the development of compounds with similar structures for therapeutic applications (Hiremathad et al., 2015).
Methoxetamine , an arylcyclohexylamine class compound used for its recreational and psychedelic effects, offers insights into the neurochemical and potentially therapeutic applications of related compounds. Its structural analog to ketamine suggests areas of clinical research and potential therapeutic use, particularly in psychotherapy and the treatment of substance use disorders (Zawilska, 2014).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFJPJEQIGDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238131 | |
Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-02-6 | |
Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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